Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid
Description
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid (hereafter referred to as the target compound) is a Boc-protected azetidine derivative featuring both amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents at the 3-position of the azetidine ring. The trifluoroacetic acid (TFA) component likely acts as a counterion, stabilizing the compound during synthesis or isolation. This structure is critical in medicinal chemistry as a building block for drug candidates, particularly in kinase inhibitors and sphingosine-1-phosphate (S1P) receptor modulators, where azetidine rings enhance conformational rigidity and bioavailability .
Properties
IUPAC Name |
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12;3-2(4,5)1(6)7/h12H,4-6,10H2,1-3H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVPVAZPKQHYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions for this cyclization step often require the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the design of therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The exact pathways involved can vary, but typically, the compound binds to its target, leading to a cascade of biochemical events that result in the desired therapeutic effect.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Amino/Hydroxymethyl: Fluorinated analogs (e.g., PBN20120069) exhibit higher lipophilicity (ClogP ~1.5–2.0), favoring blood-brain barrier penetration, whereas the target compound’s amino and hydroxymethyl groups increase polarity (ClogP ~0.5–1.0), enhancing solubility in aqueous systems .
- Counterion Effects : The TFA counterion in the target compound facilitates isolation during Boc deprotection (common in SPPS), while HCl salts (e.g., PBN20120081) are preferred for stability in acidic environments .
Key Observations :
- Reaction Efficiency: Shorter reaction times (30 min) are observed for compounds with electron-withdrawing groups (e.g., tosyl), whereas amino/hydroxymethyl substituents require longer deprotection (2–3 h) due to steric hindrance .
- Yield Variability : The target compound’s moderate yield (~50–70%) aligns with trends for polar azetidines, which are challenging to purify via silica gel chromatography .
Physicochemical and Spectroscopic Data
Key Observations :
Biological Activity
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate trifluoroacetic acid (abbreviated as TBA) is a compound with potential biological applications, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the azetidine ring and amino group, contribute to its biological activity. This article reviews the biological activity of TBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Formula : C9H18N2O3
Molecular Weight : 202.25 g/mol
CAS Number : 1262411-27-7
IUPAC Name : tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
The biological activity of TBA is primarily attributed to its ability to interact with various biological targets. Research indicates that TBA may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For instance, its structural resemblance to amino acids suggests potential interactions with protein targets, influencing cellular processes such as proliferation and apoptosis.
Pharmacological Activity
Recent studies have highlighted several pharmacological effects associated with TBA:
- Antitumor Activity : TBA has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Neuroprotective Effects : Preliminary research indicates that TBA may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its therapeutic application in conditions like Alzheimer's disease.
- Anti-inflammatory Properties : TBA has been observed to reduce inflammatory markers in cell cultures, suggesting a role in managing inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of TBA:
- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated that TBA significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of TBA resulted in a significant reduction in neuronal loss and improved cognitive function, indicating its potential as a neuroprotective agent .
Safety Profile
TBA's safety profile has been assessed through various toxicological studies. It is classified under GHS hazard statements indicating it may cause skin irritation and eye irritation . Further studies are necessary to fully understand its long-term safety and toxicity in humans.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C9H18N2O3 |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 1262411-27-7 |
| Antitumor Activity | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Reduces neuronal loss in models |
| Anti-inflammatory Properties | Lowers inflammatory markers |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. TFA’s strong signal (~δ 11.5 ppm in ¹H NMR) may complicate analysis; deuterated solvents (e.g., D₂O) and gradient-shifted experiments can mitigate interference .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for verifying TFA adducts (e.g., [M+H]⁺ or [M-TFA]⁺ ions).
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity, especially after TFA-mediated deprotection steps .
How should researchers handle and store this compound to ensure stability?
Q. Basic Research Focus
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the azetidine ring or TFA dissociation. Lyophilized powders are preferred for long-term stability .
- Handling : Use anhydrous conditions (glovebox or Schlenk line) during synthesis. TFA is corrosive; neutralization with bicarbonate buffers is recommended post-deprotection .
How can synthesis yields be optimized for this compound?
Q. Advanced Research Focus
- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance azetidine ring reactivity. Evidence suggests MeOH/H₂O mixtures improve hydrolysis efficiency during carboxylate formation .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate reductive amination steps.
- Temperature Control : Lower temperatures (–10°C to 0°C) during TFA deprotection reduce side reactions (e.g., azetidine ring opening) .
What strategies mitigate byproduct formation during TFA-mediated deprotection?
Q. Advanced Research Focus
- Byproduct Identification : Common byproducts include azetidine ring-opened aldehydes or oligomers. LC-MS or GC-MS can identify these impurities .
- Quenching Protocols : Rapid neutralization with cold NaHCO₃ after deprotection minimizes acid-catalyzed degradation.
- Chromatographic Purification : Silica gel chromatography (eluent: CHCl₃/MeOH gradients) or preparative HPLC effectively isolates the target compound .
How does the compound’s stability vary under different pH conditions?
Q. Advanced Research Focus
- Acidic Conditions : The TFA salt is stable below pH 3 but hydrolyzes at higher pH, releasing free azetidine. Stability studies in buffered solutions (pH 1–7) show degradation above pH 5 .
- Neutral/Basic Conditions : Avoid aqueous bases (e.g., NaOH) during storage, as they promote ring-opening reactions.
How should researchers resolve contradictions in reported purity values (e.g., 95% vs. 97%)?
Q. Advanced Research Focus
- Source Validation : Cross-reference CAS numbers (e.g., EN300-49473) and synthesis protocols. Purity discrepancies often arise from differing purification methods (e.g., HPLC vs. recrystallization) .
- Batch Analysis : Conduct in-house HPLC with internal standards to verify supplier claims. For example, Enamine Ltd. reports 95% purity, while Kanto Reagents lists 97% for structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
